![molecular formula C54H109NO B14320318 Octadecanamide, N,N-dioctadecyl- CAS No. 103568-30-5](/img/structure/B14320318.png)
Octadecanamide, N,N-dioctadecyl-
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Overview
Description
Octadecanamide, N,N-dioctadecyl- is a chemical compound known for its unique properties and applications. It is a type of fatty amide derived from octadecanoic acid (stearic acid). This compound is characterized by its long hydrocarbon chains, which contribute to its hydrophobic nature and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N,N-dioctadecyl- typically involves the reaction of octadecanoic acid with octadecylamine. The process can be carried out under various conditions, including the use of acetic anhydride or acetyl chloride as acetylating agents . The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of Octadecanamide, N,N-dioctadecyl- may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N,N-dioctadecyl- can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Octadecanamide, N,N-dioctadecyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and bioactive compounds.
Industry: It is used in the production of lubricants, surfactants, and coatings due to its hydrophobic nature and stability .
Mechanism of Action
The mechanism of action of Octadecanamide, N,N-dioctadecyl- involves its interaction with various molecular targets and pathways. Its long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence cellular processes such as signal transduction and ion transport .
Comparison with Similar Compounds
Similar Compounds
Octadecanamide: A fatty amide derived from stearic acid, similar in structure but lacking the dioctadecyl groups.
Stearamide: Another fatty amide with similar properties but different applications.
N,N’-ethane-1,2-diylbis(hexanamide): A related compound with different chain lengths and functional groups.
Uniqueness
Octadecanamide, N,N-dioctadecyl- is unique due to its long hydrocarbon chains and specific functional groups, which confer distinct physical and chemical properties. These characteristics make it particularly useful in applications requiring hydrophobicity and stability.
Properties
CAS No. |
103568-30-5 |
---|---|
Molecular Formula |
C54H109NO |
Molecular Weight |
788.4 g/mol |
IUPAC Name |
N,N-dioctadecyloctadecanamide |
InChI |
InChI=1S/C54H109NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(56)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-53H2,1-3H3 |
InChI Key |
UNKIOUJUQLEUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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